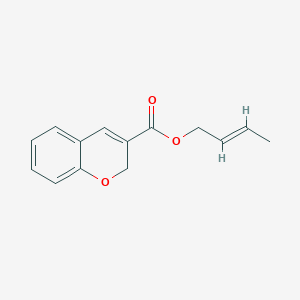
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are oxygen-containing heterocyclic compounds. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylic acid with (E)-But-2-en-1-ol under esterification conditions. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for chromene derivatives often involve green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as solvents are commonly employed .
化学反応の分析
Types of Reactions
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can have different biological and chemical properties .
科学的研究の応用
(E)-But-2-en-1-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in dyes and pigments
作用機序
The mechanism of action of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
2H-chromene-3-carboxylic acid: A precursor in the synthesis of (E)-But-2-en-1-yl 2H-chromene-3-carboxylate.
4H-chromene derivatives: Similar in structure but differ in the position of the double bond in the chromene ring.
Coumarin derivatives: Share a similar core structure but have different functional groups attached.
Uniqueness
This compound is unique due to its specific ester functional group and the (E)-configuration of the but-2-en-1-yl moiety. This configuration can influence the compound’s reactivity and biological activity, making it distinct from other chromene derivatives .
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
[(E)-but-2-enyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-2-3-8-16-14(15)12-9-11-6-4-5-7-13(11)17-10-12/h2-7,9H,8,10H2,1H3/b3-2+ |
InChIキー |
UBKJIOKOGLSDQP-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/COC(=O)C1=CC2=CC=CC=C2OC1 |
正規SMILES |
CC=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


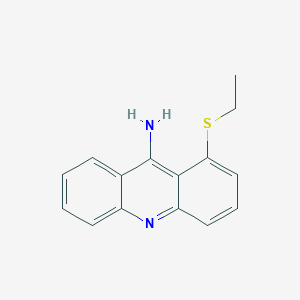
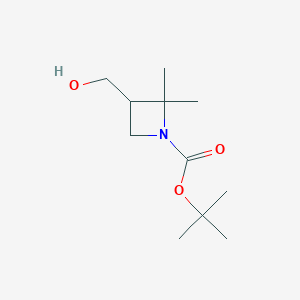

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
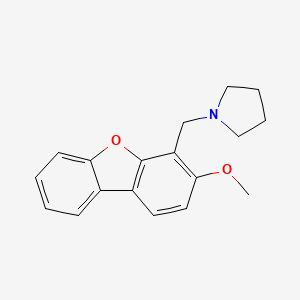
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)

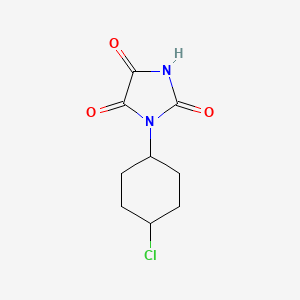
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)

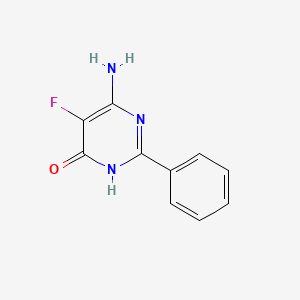
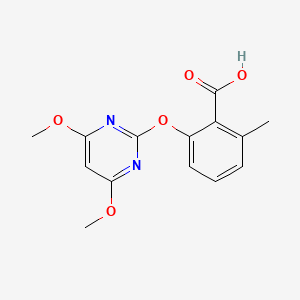
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
